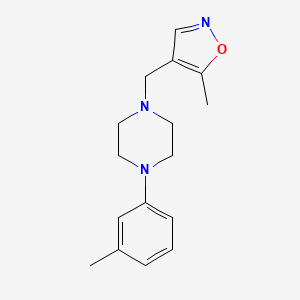

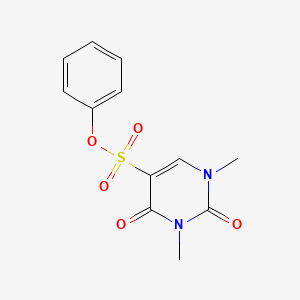

![molecular formula C11H16N4 B2500804 N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine CAS No. 1465374-93-9](/img/structure/B2500804.png)

N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of N-cyclopropyl-N-alkylanilines and their subsequent reactions. For instance, the reaction with nitrous acid in aqueous acetic acid leads to the cleavage of the cyclopropyl group and the formation of N-alkyl-N-nitrosoaniline derivatives . Additionally, the synthesis of N-substituted amides of triazole-containing compounds has been reported, which involves condensation reactions with primary amines . These synthetic routes could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the structure of related compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives . These studies reveal strong intermolecular hydrogen bonding and the influence of substituents on the molecular conformation. The molecular structure of "N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine" would likely exhibit similar characteristics, with the potential for hydrogen bonding and significant electronic effects from the triazole and cyclopropyl groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For example, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene leads to the formation of a meso-ionic compound, demonstrating the unique reactivity of cyclopropyl groups . The compound of interest may also undergo unique reactions due to the presence of the cyclopropyl group and the electron-rich triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their antifungal activity , photoreactivity , and crystal structures . These properties are influenced by the molecular structure, electronic distribution, and substituents present on the compounds. The compound "N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine" would likely have unique physical and chemical properties due to its structural features, which could be explored through similar studies.

Applications De Recherche Scientifique

Cyclopropyl Group Applications

Cyclopropyl groups are known for their ring strain and unique reactivity, making them valuable in various synthetic applications. They are used to modify the pharmacokinetic properties of pharmaceuticals and serve as precursors in the synthesis of more complex molecules. For example, the oxidation of cyclopropyl-containing hydrocarbons has been explored for the efficient production of carbonylcyclopropanes, highlighting the cyclopropyl group's utility in synthetic organic chemistry (Sedenkova et al., 2018).

1,2,4-Triazole Group Applications

The 1,2,4-triazole group is a common motif in medicinal chemistry, noted for its versatility in drug design. Compounds featuring this group have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. A review on amino-1,2,4-triazoles outlines their significance as raw materials in the fine organic synthesis industry, highlighting their applications in producing agricultural products, pharmaceuticals, dyes, and high-energy materials (Nazarov et al., 2021). This suggests that compounds containing the 1,2,4-triazole group could have potential applications in these areas.

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-3-6-15(7-10-4-5-10)8-11-13-12-9-14(11)2/h1,9-10H,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJXXLLDJPPXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN(CC#C)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(cyclopropylmethyl)[(4-methyl-4H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

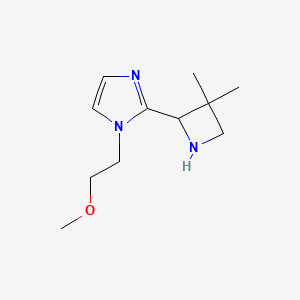

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)

![N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2500722.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)

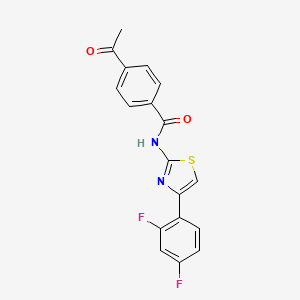

![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)

![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)